

# In vitro antifungal spectrum of Albaconazole

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide on the In Vitro Antifungal Spectrum of Albaconazole

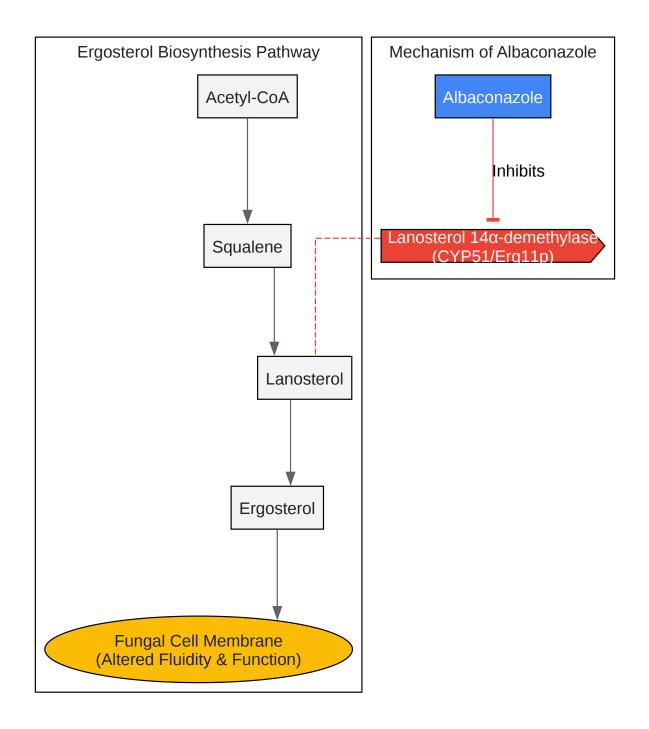
### Introduction

Albaconazole is a novel, orally administered triazole antifungal agent that has demonstrated a broad spectrum of activity against a wide range of fungal pathogens.[1][2][3] Developed by Palau Pharma SA under the code UR-9825, it has shown potent in vitro and in vivo efficacy against various yeasts, molds, and dermatophytes, including species resistant to other azole antifungals like fluconazole.[2][4] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of Albaconazole, detailing its mechanism of action, summarizing quantitative susceptibility data, and outlining the experimental protocols used for its evaluation.

### **Mechanism of Action**

Like other triazole antifungals, **Albaconazole**'s primary mechanism of action involves the disruption of the fungal cell membrane's integrity. It specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. By blocking the conversion of lanosterol to ergosterol, **Albaconazole** leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane.[3] This disruption alters membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth and replication.[3]





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Caption: Mechanism of Action of Albaconazole in the Ergosterol Pathway.

# In Vitro Antifungal Spectrum



**Albaconazole** has demonstrated potent in vitro activity against a broad array of clinically relevant fungi. Its spectrum includes pathogenic yeasts, dermatophytes, and various filamentous fungi.[1]

# **Activity Against Yeasts**

**Albaconazole** is highly active against Candida species, including strains that have developed resistance to fluconazole.[4] It also shows excellent potency against Cryptococcus neoformans.

Table 1: In Vitro Activity of **Albaconazole** Against Pathogenic Yeasts

Fungal Species	Number of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC <sub>90</sub> (μg/mL)	Reference(s
Candida albicans	-	-	-	-	[1]
Candida albicans (FLC-R)	1	0.5	-	-	[5]
Candida parapsilosis	-	<0.005 - 0.182	-	-	[3]
Candida tropicalis	-	-	-	-	[1]
Candida glabrata	-	-	-	-	[1]
Candida krusei	-	-	-	-	[1]
Cryptococcus neoformans	12	≤0.0012 - 1.25	-	-	[1]
Malassezia spp.	40	≤0.06	-	-	[4]

FLC-R: Fluconazole-Resistant. Data not available is indicated by "-".



# **Activity Against Molds**

The in vitro activity of **Albaconazole** extends to filamentous fungi, including Aspergillus species and the difficult-to-treat Scedosporium species.

Table 2: In Vitro Activity of Albaconazole Against Molds

Fungal Species	Number of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference(s
Aspergillus fumigatus	-	0.27 - 4.5	-	-	[3]
Scedosporiu m apiospermum	11	-	-	1.0 (GM)	[4]
Scedosporiu m prolificans	33	-	-	0.35 (GM)	[4]

GM: Geometric Mean MIC. Data not available is indicated by "-".

# **Activity Against Dermatophytes**

**Albaconazole** has shown excellent in vitro activity against a large number of dermatophyte strains, demonstrating potency often superior to that of fluconazole and itraconazole.[4]

Table 3: In Vitro Activity of **Albaconazole** Against Dermatophytes

Fungal Species	Number of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)	Reference(s
Epidermophyt on floccosum	508 (total)	-	-	0.25	[4]
Microsporum spp.	508 (total)	-	-	0.25	[4]
Trichophyton spp.	508 (total)	-	-	0.25	[4]



Data for 508 total dermatophyte strains. Data not available is indicated by "-".

# **Experimental Protocols: Antifungal Susceptibility Testing**

The in vitro activity of **Albaconazole** is determined using standardized methodologies developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is the reference standard.

### **CLSI Broth Microdilution Method**

The CLSI provides reference methods for yeasts (M27) and filamentous fungi (M38).[6][7]

- For Yeasts (based on CLSI M27):
  - Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> CFU/mL.
  - Drug Dilution: Albaconazole is serially diluted in microtiter plates containing RPMI 1640 medium.
  - Inoculation and Incubation: The standardized inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
  - Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control well.
- For Molds (based on CLSI M38):
  - Inoculum Preparation: A suspension of conidia is prepared from fungal cultures and adjusted to a specific concentration (e.g., 0.4 x 10<sup>4</sup> to 5 x 10<sup>4</sup> CFU/mL) using a spectrophotometer or hemocytometer.



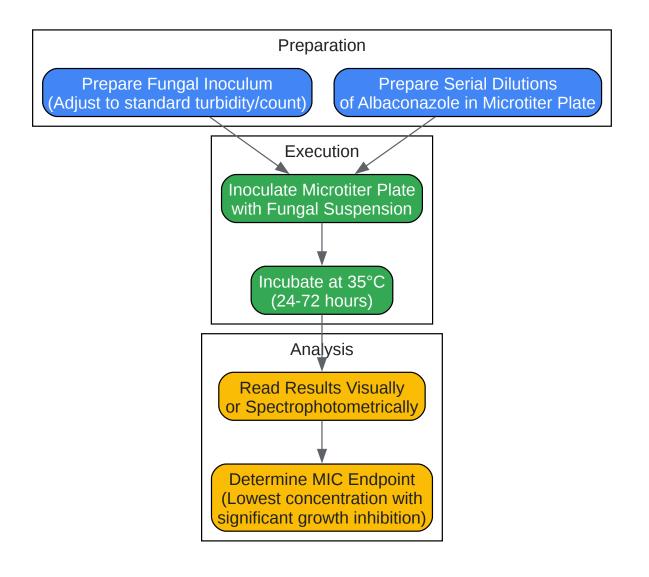
- Procedure: The process of drug dilution, inoculation, and incubation (typically 48-72 hours at 35°C) is similar to the yeast protocol.
- Endpoint Determination: The MIC endpoint is the lowest concentration of Albaconazole that shows 100% inhibition of growth (complete absence of visible growth).

### **EUCAST Broth Microdilution Method**

The EUCAST methodology is similar to CLSI but has some key differences, particularly for molds.[8][9]

- Medium: RPMI 1640 is supplemented with 2% glucose to enhance the growth of some fungal species.[9]
- Inoculum Size: The inoculum concentration is typically higher than in CLSI methods.
- Endpoint Reading: Endpoints are read spectrophotometrically at 530 nm after a defined incubation period, with the MIC defined as the concentration that inhibits 50% (for azoles against Aspergillus) or 90% of fungal growth compared to the control.





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- To cite this document: BenchChem. [In vitro antifungal spectrum of Albaconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665687#in-vitro-antifungal-spectrum-of-albaconazole]

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